

Validating the Synthesis of (4-Methylphenoxy)acetic Acid: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: (4-Methylphenoxy)acetic acid

Cat. No.: B1265540

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For researchers, scientists, and professionals engaged in drug development, the meticulous validation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic data for synthesized **(4-Methylphenoxy)acetic acid**, offering a clear benchmark against which to measure experimental results. Detailed experimental protocols and a logical workflow for synthesis and validation are also presented.

Spectroscopic Data Comparison

The successful synthesis of **(4-Methylphenoxy)acetic acid** from p-cresol and chloroacetic acid can be unequivocally confirmed through the analysis of its unique spectroscopic fingerprint. The following tables summarize the key ^1H NMR, ^{13}C NMR, and FT-IR data for the final product and its starting materials. This allows for a direct comparison to confirm the disappearance of starting material signals and the appearance of new signals corresponding to the product.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	-CH ₃ Protons	-OCH ₂ - Protons	-COOH Proton	-CH ₂ - (Chloroacetic Acid)
(4-Methylphenoxy)acetic acid	~6.8-7.1 (m)	~2.3 (s)	~4.6 (s)	~10.5 (br s)	-
p-Cresol	~6.7-7.0 (m)	~2.2-2.3 (s)	-	-	-
Chloroacetic acid	-	-	-	~11.5 (br s)	~4.2 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic C-O	Aromatic C-CH ₃	Aromatic C-H	Aromatic C (quaternary)	-CH ₃	-OCH ₂ -	C=O	-CH ₂ Cl
(4-Methylphenoxy)acetic acid	~155.9	~130.5	~114.8, ~129.9	~130.8	~20.4	~65.2	~172.5	-
p-Cresol	~151.7	~130.2	~115.1, ~130.0	~129.8	~20.4	-	-	-
Chloroacetic acid	-	-	-	-	-	-	~171.0	~40.9

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C-O Stretch (Ether)	O-H Stretch (Phenol)	C-Cl Stretch
(4-Methylphenoxy)acetic acid	2500-3300 (broad)	~1700 (strong)	~1240 (strong)	-	-
p-Cresol	3200-3600 (broad)	-	-	3200-3600 (broad)	-
Chloroacetic acid	2500-3300 (broad)	~1720 (strong)	-	-	~780

Experimental Protocols

Synthesis of (4-Methylphenoxy)acetic acid via Williamson Ether Synthesis[1][2]

This procedure details the synthesis of **(4-Methylphenoxy)acetic acid** from p-cresol and chloroacetic acid.

Materials:

- p-Cresol (4-methylphenol)
- Chloroacetic acid
- Potassium hydroxide (KOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

- In a round-bottom flask, dissolve 4 g of potassium hydroxide in 8 mL of deionized water.
- To this solution, add 2 g of p-cresol and swirl until a homogenous solution is formed.
- Add a few boiling chips and fit the flask with a reflux condenser.
- Heat the mixture to a gentle boil.
- Slowly add a solution of 3 g of chloroacetic acid in 6 mL of water dropwise through the condenser over a period of 10 minutes.
- Continue refluxing the mixture for an additional 10 minutes after the addition is complete.
- While still hot, transfer the reaction mixture to a beaker and allow it to cool to room temperature.
- Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper.
- Cool the mixture in an ice bath to facilitate the precipitation of the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- For purification, recrystallize the crude product from a minimal amount of hot water.
- Allow the purified crystals to dry completely before characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

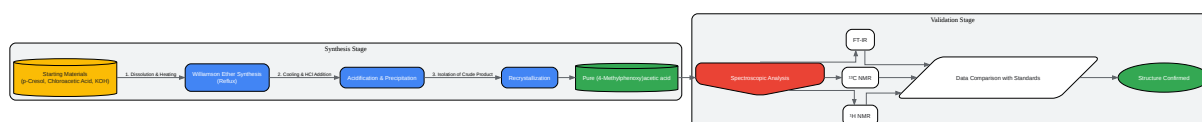
- ^1H and ^{13}C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- The synthesized **(4-Methylphenoxy)acetic acid** should be dissolved in a suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 .
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- FT-IR spectra are to be recorded on a standard FT-IR spectrometer.
- A small amount of the dry, solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- The spectrum should be recorded in the range of 4000-400 cm^{-1} .

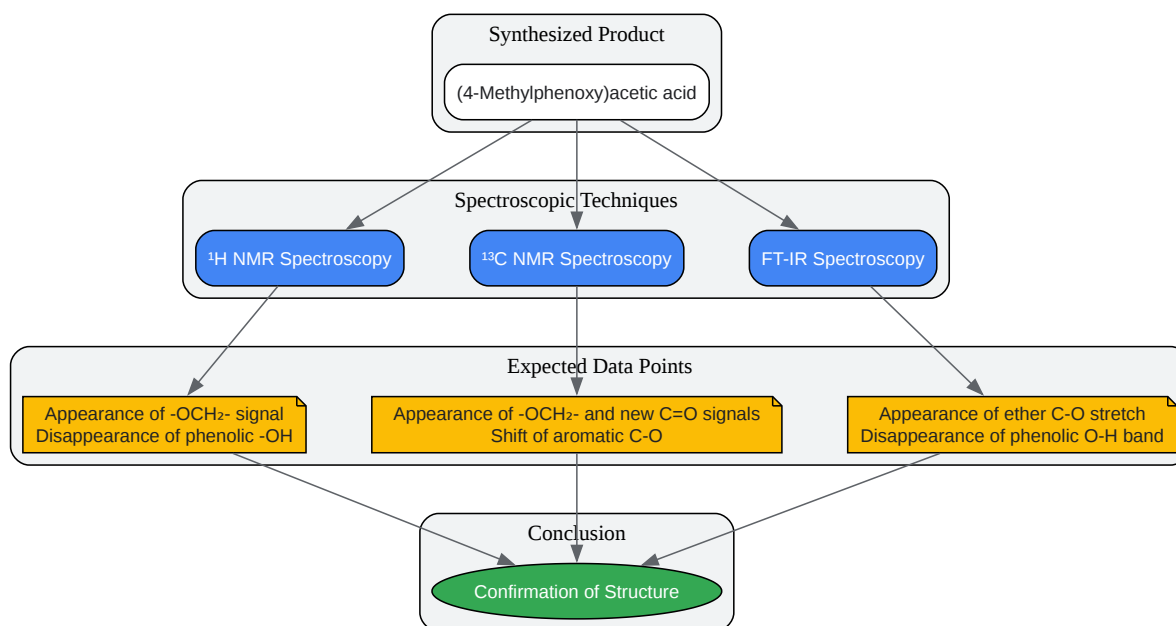
Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the synthesis and validation of **(4-Methylphenoxy)acetic acid**.



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Caption: Workflow for the synthesis and spectroscopic validation of **(4-Methylphenoxy)acetic acid**.



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Caption: Logical flow for the spectroscopic confirmation of the synthesized product's structure.

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